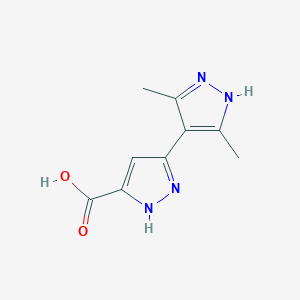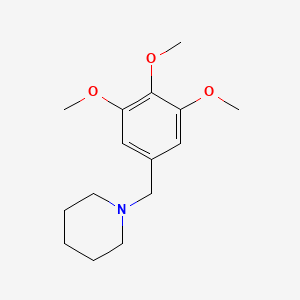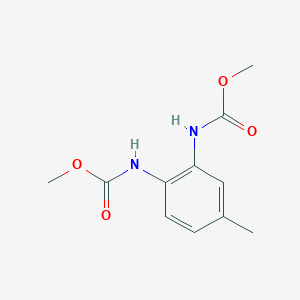![molecular formula C20H14N2O2 B5710171 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate](/img/structure/B5710171.png)
4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate is a compound that features an imidazo[1,2-a]pyridine core fused with a phenyl benzoate moietyThe imidazo[1,2-a]pyridine scaffold is known for its broad range of biological activities, making it a valuable structure in drug development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a core structure in this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various biological targets, contributing to their diverse therapeutic potential .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent bonding . The presence of the benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines restricts intramolecular motion, leading to unique interactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to bind with different biological systems .
Pharmacokinetics
The structural characteristics of imidazo[1,2-a]pyridines suggest that they may have desirable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The structural characteristics of imidazo[1,2-a]pyridines suggest that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed coupling reactions (e.g., Suzuki reaction) and other metal-catalyzed processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Such as alpidem, zolpidem, and minodronic acid, which share the imidazo[1,2-a]pyridine core and exhibit various pharmacological activities.
Imidazo[1,2-a]pyrimidine derivatives: Known for their applications in medicinal chemistry and similar synthetic routes.
Uniqueness: 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate stands out due to its unique combination of the imidazo[1,2-a]pyridine core with a phenyl benzoate moiety, which may confer distinct biological activities and chemical properties compared to other derivatives .
Properties
IUPAC Name |
(4-imidazo[1,2-a]pyridin-2-ylphenyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(16-6-2-1-3-7-16)24-17-11-9-15(10-12-17)18-14-22-13-5-4-8-19(22)21-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNHSBOIHJBFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5710110.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)


![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)


![2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)

